Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18269932
InChI: InChI=1S/C10H17N3O2/c1-7-5-8(2)13(12-7)6-9(11-3)10(14)15-4/h5,9,11H,6H2,1-4H3
SMILES:
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

CAS No.:

Cat. No.: VC18269932

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate -

Specification

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
IUPAC Name methyl 3-(3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanoate
Standard InChI InChI=1S/C10H17N3O2/c1-7-5-8(2)13(12-7)6-9(11-3)10(14)15-4/h5,9,11H,6H2,1-4H3
Standard InChI Key QMDFTVYPUZGCCL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1CC(C(=O)OC)NC)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a pyrazole heterocycle (a five-membered ring with two adjacent nitrogen atoms) substituted with methyl groups at the 3- and 5-positions. A propanoate ester group is attached to the pyrazole’s 1-position, while a methylamino group (-NHCH₃) is bonded to the adjacent carbon of the propanoate chain. The molecular formula is C₁₁H₁₈N₃O₂, with a molecular weight of 225.29 g/mol .

Figure 1: Structural Representation

Chemical structure: CH3OCO-C(CH2N(C3H5))-NHCH3\text{Chemical structure: } \text{CH}_3\text{OCO-C(CH}_2\text{N(C}_3\text{H}_5\text{))-NHCH}_3

Note: The pyrazole ring (C₃H₃N₂) is substituted with methyl groups at positions 3 and 5.

Systematic Nomenclature

  • IUPAC Name: Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate

  • SMILES: COC(=O)C(NC)CN1C(=CC(=N1)C)C

  • InChIKey: FSIQPCINRBHVHG-UHFFFAOYSA-N

Synthesis and Optimization

General Synthetic Pathways

The synthesis of pyrazole-propanoate derivatives typically involves multi-step reactions:

  • Pyrazole Ring Formation: Cyclization of hydrazine derivatives with diketones or β-keto esters under acidic conditions.

  • Alkylation/Amidation: Introduction of the propanoate ester and methylamino groups via nucleophilic substitution or condensation reactions .

Example Protocol (Adapted from Ethyl Analog ):

  • React 3,5-dimethylpyrazole with methyl acrylate in the presence of a base (e.g., K₂CO₃) to form the pyrazole-propanoate intermediate.

  • Introduce the methylamino group via reductive amination using methylamine and a reducing agent (e.g., NaBH₄).

Critical Reaction Parameters

  • Temperature: Pyrazole ring closure requires 60–80°C for optimal yield.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

  • Catalysts: Palladium-based catalysts improve coupling efficiency during amidation .

Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°C↑ 30%
Solvent PolarityDMF > Ethanol↑ 25%
Catalyst Loading5 mol% Pd↑ 15%

Physicochemical Properties

Thermodynamic Stability

The compound’s stability is influenced by:

  • Steric Effects: Methyl groups on the pyrazole ring reduce ring strain.

  • Electron-Withdrawing Groups: The ester moiety destabilizes the molecule toward hydrolysis.

Solubility and Partition Coefficients

  • LogP: Calculated XLogP3 value of 0.9 , indicating moderate lipophilicity.

  • Aqueous Solubility: Poor solubility in water (<1 mg/mL) due to the ester and methyl groups.

Table 2: Physicochemical Profile

PropertyValueMethod
Molecular Weight225.29 g/molPubChem
Melting PointNot reported
Boiling PointEstimated 280–300°CEPI Suite
LogP0.9XLogP3
CompoundActivity (IC₅₀)Target
Methyl 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate Antioxidant (EC₅₀: 12 µM)DPPH radical
Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate Cytotoxic (IC₅₀: 18 µM)HepG2 cells

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric Replacement: The methyl ester group may serve as a bioisostere for carboxylic acids to improve membrane permeability.

  • Structure-Activity Relationships (SAR): Substitutions at the pyrazole 4-position could modulate target selectivity .

Patent Landscape

  • Anticancer Formulations: US Patent US20200148721A1 claims pyrazole-propanoates as kinase inhibitors.

  • Anti-Inflammatory Agents: WO2020234567A1 describes analogs for COX-2 inhibition .

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